molecular formula C11H18N2O3Si B11862732 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine

2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine

Cat. No.: B11862732
M. Wt: 254.36 g/mol
InChI Key: BGKVDMVQVYTZSJ-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group at the 6-position and a tert-butyldimethylsilyl (TBS) protected hydroxyl group at the 2-position. This compound is of interest in organic synthesis due to its unique reactivity and protective group chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine typically involves the protection of a hydroxyl group on a pyridine derivative using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry or batch reactors to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or other suitable reducing agents.

    Substitution: The TBS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-((tert-Butyldimethylsilyl)oxy)-6-aminopyridine.

    Substitution: Formation of 2-hydroxy-6-nitropyridine after TBS removal.

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug development due to its ability to undergo selective reactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine involves its reactivity due to the presence of the nitro group and the TBS-protected hydroxyl group. The nitro group can participate in redox reactions, while the TBS group provides a protective function, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butyldimethylsilyl)oxy)ethanol
  • 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
  • 2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is unique due to the combination of the nitro group and the TBS-protected hydroxyl group on the pyridine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H18N2O3Si

Molecular Weight

254.36 g/mol

IUPAC Name

tert-butyl-dimethyl-(6-nitropyridin-2-yl)oxysilane

InChI

InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-6-7-9(12-10)13(14)15/h6-8H,1-5H3

InChI Key

BGKVDMVQVYTZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

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